2-Ethyl-8-fluoro-3-methyl-4-quinolinecarboxylic acid
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Overview
Description
2-Ethyl-8-fluoro-3-methyl-4-quinolinecarboxylic acid is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The incorporation of fluorine into the quinoline structure often enhances the biological activity and other unique properties of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-8-fluoro-3-methyl-4-quinolinecarboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, a one-pot, solvent-free, microwave-assisted multi-component reaction can be used to synthesize quinoline derivatives . This method utilizes substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid.
Industrial Production Methods: Industrial production methods often focus on green and sustainable processes. These include microwave-assisted synthesis, using recyclable catalysts, one-pot reactions, solvent-free conditions, and the use of ionic liquids or ultrasound-promoted synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-8-fluoro-3-methyl-4-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, especially involving the fluorine atom, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution often involves reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their biological and chemical properties .
Scientific Research Applications
2-Ethyl-8-fluoro-3-methyl-4-quinolinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs, particularly antibiotics and antimalarials.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-8-fluoro-3-methyl-4-quinolinecarboxylic acid involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The compound stabilizes the enzyme-DNA complex, leading to the cleavage of DNA strands and ultimately causing bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are well-known antibiotics.
Comparison with Similar Compounds
Fluoroquinolones: Such as ciprofloxacin and levofloxacin, which also target bacterial DNA gyrase and topoisomerase IV.
Other Quinoline Derivatives: Including chloroquine and mefloquine, used as antimalarial drugs.
Uniqueness: 2-Ethyl-8-fluoro-3-methyl-4-quinolinecarboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives .
Properties
IUPAC Name |
2-ethyl-8-fluoro-3-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-3-10-7(2)11(13(16)17)8-5-4-6-9(14)12(8)15-10/h4-6H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHRGGBPKFSCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C2C=CC=C(C2=N1)F)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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